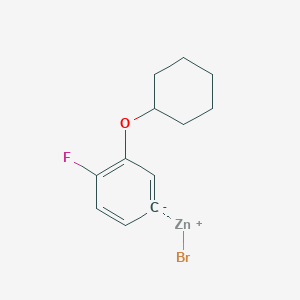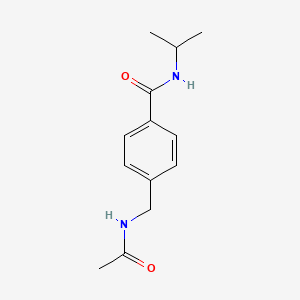
Ethyl(2-(1,1,1,3,5,5,5-heptamethyltrisiloxan-3-yl)phenyl)(phenyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl(2-(1,1,1,3,5,5,5-heptamethyltrisiloxan-3-yl)phenyl)(phenyl)phosphane is a complex organosilicon compound It is characterized by the presence of a heptamethyltrisiloxane group attached to a phenyl ring, which is further bonded to an ethyl group and a phosphane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(2-(1,1,1,3,5,5,5-heptamethyltrisiloxan-3-yl)phenyl)(phenyl)phosphane typically involves the reaction of 1,1,1,3,5,5,5-heptamethyltrisiloxane with a phenyl-substituted phosphane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum complex, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl(2-(1,1,1,3,5,5,5-heptamethyltrisiloxan-3-yl)phenyl)(phenyl)phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The phenyl and ethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphane oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Ethyl(2-(1,1,1,3,5,5,5-heptamethyltrisiloxan-3-yl)phenyl)(phenyl)phosphane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex organosilicon compounds.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Ethyl(2-(1,1,1,3,5,5,5-heptamethyltrisiloxan-3-yl)phenyl)(phenyl)phosphane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The heptamethyltrisiloxane group may enhance the compound’s stability and facilitate its binding to specific targets, leading to desired biological or chemical effects .
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,3,5,5,5-Heptamethyltrisiloxane: A simpler compound with similar structural features but lacking the phosphane and ethyl groups.
Bis(trimethylsiloxy)methylsilane: Another organosilicon compound with comparable properties.
Uniqueness
Ethyl(2-(1,1,1,3,5,5,5-heptamethyltrisiloxan-3-yl)phenyl)(phenyl)phosphane is unique due to the combination of the heptamethyltrisiloxane group with a phenyl-substituted phosphane. This unique structure imparts specific chemical and physical properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C21H35O2PSi3 |
|---|---|
Peso molecular |
434.7 g/mol |
Nombre IUPAC |
ethyl-[2-[methyl-bis(trimethylsilyloxy)silyl]phenyl]-phenylphosphane |
InChI |
InChI=1S/C21H35O2PSi3/c1-9-24(19-15-11-10-12-16-19)20-17-13-14-18-21(20)27(8,22-25(2,3)4)23-26(5,6)7/h10-18H,9H2,1-8H3 |
Clave InChI |
LPSXKZCFQARUMN-UHFFFAOYSA-N |
SMILES canónico |
CCP(C1=CC=CC=C1)C2=CC=CC=C2[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





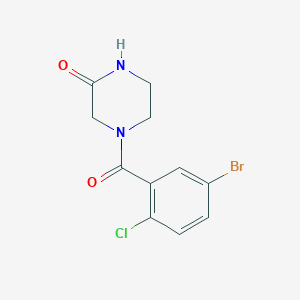

![(12aR)-7-(Benzyloxy)-12-(7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B14888229.png)

![4-[(3',4',5'-Trifluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14888236.png)
![8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14888255.png)
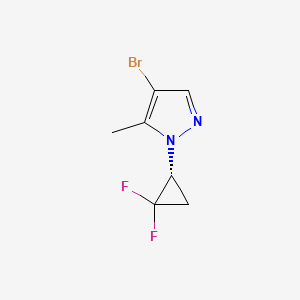
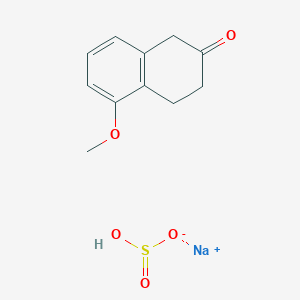
![(R)-3-([1,1'-Biphenyl]-4-yl)-2-(benzylamino)propan-1-ol](/img/structure/B14888269.png)
